molecular formula C16H16N4O2 B14661776 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-57-2

6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14661776
CAS No.: 50743-57-2
M. Wt: 296.32 g/mol
InChI Key: QZTNLXJTIQFBDS-UHFFFAOYSA-N
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Description

6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a tetrazole ring, and a benzopyranone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting with the preparation of the benzopyranone core This can be achieved through the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified molecules with different functional groups.

Scientific Research Applications

6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate its interactions with biological targets.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one include:

  • 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-chromen-4-one
  • 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-2-one

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Properties

CAS No.

50743-57-2

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

6-cyclohexyl-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C16H16N4O2/c21-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)22-9-13(15)16-17-19-20-18-16/h6-10H,1-5H2,(H,17,18,19,20)

InChI Key

QZTNLXJTIQFBDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)OC=C(C3=O)C4=NNN=N4

Origin of Product

United States

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